REACTION_CXSMILES
|
COC(C1N=CC2C(C=1)=CC(OC)=C(OC)C=2)=O.[CH3:19][O:20][C:21]([CH:23]1[CH2:32][C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2[Br:33])[CH2:25][NH:24]1)=[O:22].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCCC1>[Br:33][C:30]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:31]=1[CH:32]=[C:23]([C:21]([O:20][CH3:19])=[O:22])[N:24]=[CH:25]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=CC2=CC(=C(C=C2C1)OC)OC
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1NCC2=CC=CC(=C2C1)Br
|
Name
|
|
Quantity
|
1.62 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methyl-5-bromo-isoquinoline-3-carboxylate was prepared
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The cooled dark mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with a 1M aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica gel (gradient cyclohexane/ethyl acetate: 0-100%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=C(N=CC2=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 793 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |